molecular formula C10H7ClN2O2 B8800051 Methyl 4-chlorocinnoline-6-carboxylate

Methyl 4-chlorocinnoline-6-carboxylate

Cat. No. B8800051
M. Wt: 222.63 g/mol
InChI Key: PFXMSPWSFJBMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chlorocinnoline-6-carboxylate is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-chlorocinnoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chlorocinnoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-chlorocinnoline-6-carboxylate

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

methyl 4-chlorocinnoline-6-carboxylate

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-9-7(4-6)8(11)5-12-13-9/h2-5H,1H3

InChI Key

PFXMSPWSFJBMAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=NC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (5 mL, 68.5 mmol) and N,N-dimethylformamide (3 drops) were added to 4-oxo-1,4-dihydro-cinnoline-6-carboxylic acid methyl ester (212 mg, 1.04 mol), and the solution was stirred for 1.15 hours under reflux. Toluene was added to the reaction mixture, which was then evaporated in vacuo. Ethyl acetate was added to the residue the organic layer was washed with an ice water, dried over anhydrous magnesium sulfate, then, evaporated in vacuo, and the title compound (192 mg, 0.862 mmol, 82.9%) was obtained. This was used in the next reaction without purification.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
82.9%

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